1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1706455-90-4
VCID: VC6191457
InChI: InChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17)
SMILES: CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F
Molecular Formula: C13H12FNO2
Molecular Weight: 233.242

1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 1706455-90-4

Cat. No.: VC6191457

Molecular Formula: C13H12FNO2

Molecular Weight: 233.242

* For research use only. Not for human or veterinary use.

1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid - 1706455-90-4

Specification

CAS No. 1706455-90-4
Molecular Formula C13H12FNO2
Molecular Weight 233.242
IUPAC Name 1-ethyl-4-(4-fluorophenyl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17)
Standard InChI Key OVDPASDXDBGZSI-UHFFFAOYSA-N
SMILES CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is defined by its SMILES notation: CCn1cc(cc1C(=O)O)c1ccc(cc1)F . Key features include:

  • A pyrrole ring serving as the central heterocyclic scaffold.

  • An ethyl group (-CH2_2CH3_3) at the 1-position, enhancing lipophilicity.

  • A 4-fluorophenyl group at the 4-position, introducing electron-withdrawing effects and potential bioactivity.

  • A carboxylic acid (-COOH) at the 2-position, enabling hydrogen bonding and salt formation.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC13H12FNO2\text{C}_{13}\text{H}_{12}\text{FNO}_2
Molecular Weight233.24 g/mol
logP (Partition Coeff.)Estimated ~3.0 (analogous data)
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors3 (O2_2, F)

The fluorine atom on the phenyl ring increases electronegativity, potentially enhancing binding affinity in biological systems . The carboxylic acid group contributes to solubility in polar solvents, while the ethyl and fluorophenyl groups balance hydrophobicity .

StepReactionReagents/Conditions
1Pyrrole core formationβ-Keto ester, NH3_3
2Ethylation at N1Ethyl bromide, base
34-Fluorophenyl insertionPd-catalyzed coupling
4Carboxylic acid formationNaOH, H2_2O/EtOH

Physicochemical Properties and Stability

Spectral Data

  • IR Spectroscopy: Expected peaks at ~1700 cm1^{-1} (C=O stretch), ~1250 cm1^{-1} (C-F stretch), and ~3000 cm1^{-1} (aromatic C-H) .

  • NMR:

    • 1H^1\text{H}: δ 1.4 ppm (ethyl CH3_3), δ 4.2 ppm (ethyl CH2_2), δ 7.0–7.5 ppm (fluorophenyl protons) .

    • 13C^{13}\text{C}: δ 165 ppm (COOH), δ 160 ppm (C-F), δ 110–150 ppm (aromatic carbons) .

QuantityPrice
1 mg$574
10 mg$685
100 mg$1,654

Suppliers emphasize custom synthesis for bulk orders .

Future Directions and Research Gaps

  • Biological Screening: Prioritize assays for kinase inhibition and cytotoxicity.

  • Crystallography: Single-crystal X-ray studies to confirm stereoelectronic effects .

  • Derivatization: Explore amide or ester analogs to optimize pharmacokinetics .

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